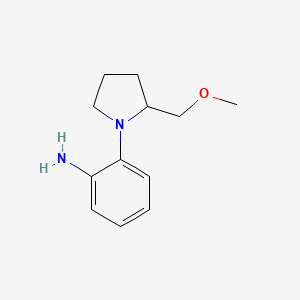
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid is a chemical compound with a unique structure that includes a cyclopropyl group and a tetrahydropyran ring
Preparation Methods
The synthesis of Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid typically involves several steps, starting from readily available starting materials. The synthetic route may include the formation of the tetrahydropyran ring followed by the introduction of the cyclopropyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high yield and purity.
Chemical Reactions Analysis
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace functional groups in the compound.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid can be compared with other similar compounds, such as:
(2R,6S)-2,6-Dimethylmorpholin-4-ylacetic acid: This compound has a similar tetrahydropyran ring but differs in the substituents attached to the ring.
(2R,6S)-2-Isopropyl-6-methylmorpholine: Another compound with a similar core structure but different functional groups.
(2R,6S)-rel-2,6-Diaminoheptanedioic acid: This compound has a different functional group arrangement but shares some structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C10H16O3/c11-10(12)6-8-2-1-3-9(13-8)7-4-5-7/h7-9H,1-6H2,(H,11,12)/t8-,9+/m1/s1 |
InChI Key |
FPKUBTRFLBUNMH-BDAKNGLRSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H](C1)C2CC2)CC(=O)O |
Canonical SMILES |
C1CC(OC(C1)C2CC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


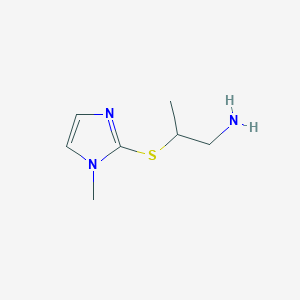
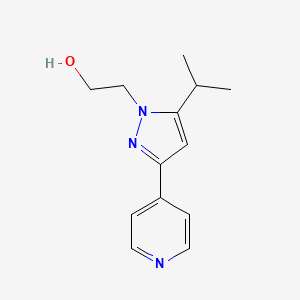

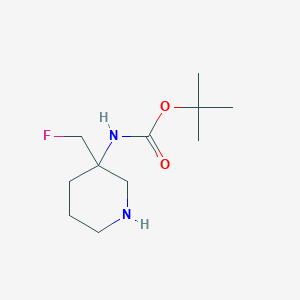

![(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15279211.png)
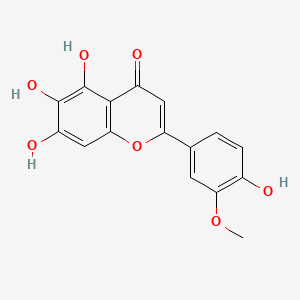


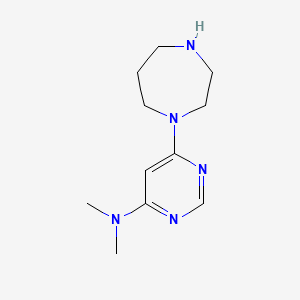
![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)
